

Spectroscopic Analysis of Benzilic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Benzilic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **benzilic acid**, a key intermediate in the synthesis of various pharmaceuticals and a compound of significant interest in chemical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **benzilic acid**, offering insights into its molecular structure and functional groups. The guide includes detailed experimental protocols for acquiring spectroscopic data and presents a clear correlation between the spectral features and the chemical environment of the molecule.

Introduction to Benzilic Acid

Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) is a white crystalline organic compound. Its structure, featuring a carboxylic acid, a hydroxyl group, and two phenyl rings attached to the same carbon atom, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the analysis of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **benzilic acid**, both ^1H and ^{13}C NMR spectroscopy are instrumental in confirming its structure.

¹H NMR Spectroscopy of Benzilic Acid

The proton NMR spectrum of **benzilic acid** exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for **Benzilic Acid** in DMSO-d₆

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
Aromatic Protons (C ₆ H ₅)	7.11 - 7.58	Multiplet	10H
Hydroxyl Proton (-OH)	6.4	Singlet	1H
Carboxylic Acid Proton (-COOH)	13.3	Singlet	1H

Note: The chemical shifts of the hydroxyl and carboxylic acid protons can be broad and may vary with concentration and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy of Benzilic Acid

The carbon-13 NMR spectrum provides information on the different carbon environments within the **benzilic acid** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Benzilic Acid**

Signal Assignment	Chemical Shift (δ) in ppm
Carboxylic Carbon (-COOH)	170 - 180
Aromatic Carbons (C ₆ H ₅)	120 - 140
Quaternary Carbon (C(Ph) ₂ (OH))	~79

The aromatic region of the ¹³C NMR spectrum can show multiple signals due to the different chemical environments of the ipso, ortho, meta, and para carbons of the two phenyl rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **benzilic acid** shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for **Benzilic Acid**

Functional Group	Absorption Range (cm ⁻¹)	Description of Peak
O-H Stretch (Alcohol)	3394	Broad
O-H Stretch (Carboxylic Acid)	2500 - 3300	Very Broad
C-H Stretch (Aromatic)	~3060	Sharp
C=O Stretch (Carboxylic Acid)	1715	Strong, Sharp
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-O Stretch (Alcohol & Carboxylic Acid)	1050 - 1300	Medium

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **benzilic acid**.

NMR Spectroscopy Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of dry **benzilic acid** powder.
- Transfer the solid into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). DMSO- d_6 is a suitable solvent for **benzilic acid** and has a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm, which can be used for reference.
- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution.
- Ensure the solution is clear and free of any suspended particles.

^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the DMSO- d_6 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C frequency.
- Use a standard proton-decoupled pulse sequence to acquire the ^{13}C NMR spectrum. This will result in a spectrum with single lines for each unique carbon atom.
- A larger number of scans will be required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy Experimental Protocol (KBr Pellet Method)

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet):

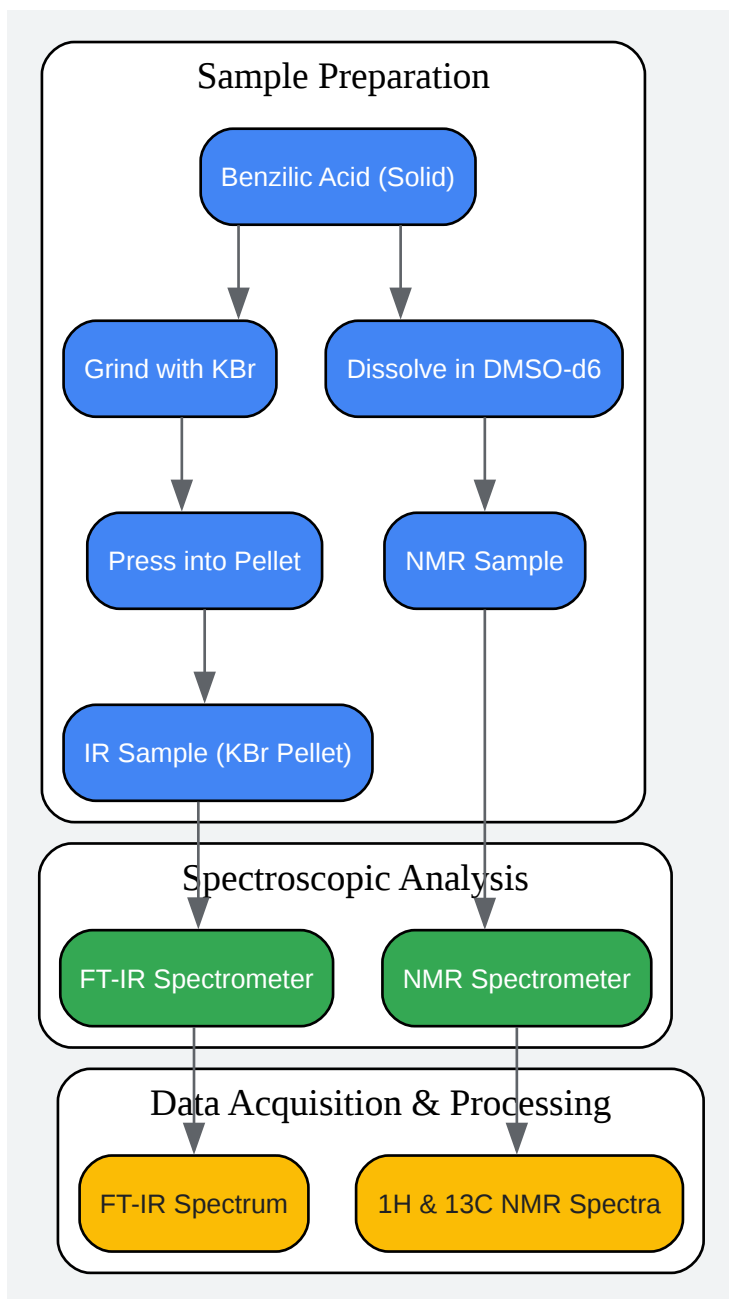
- Take approximately 1-2 mg of dry **benzilic acid** and 100-200 mg of dry, finely ground potassium bromide (KBr) of spectroscopic grade. The KBr should be dried in an oven to remove any moisture.
- In a clean agate mortar, gently grind the **benzilic acid** to a fine powder.
- Add the KBr to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture into a pellet-pressing die.
- Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.
- Carefully remove the pellet from the die.

FT-IR Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

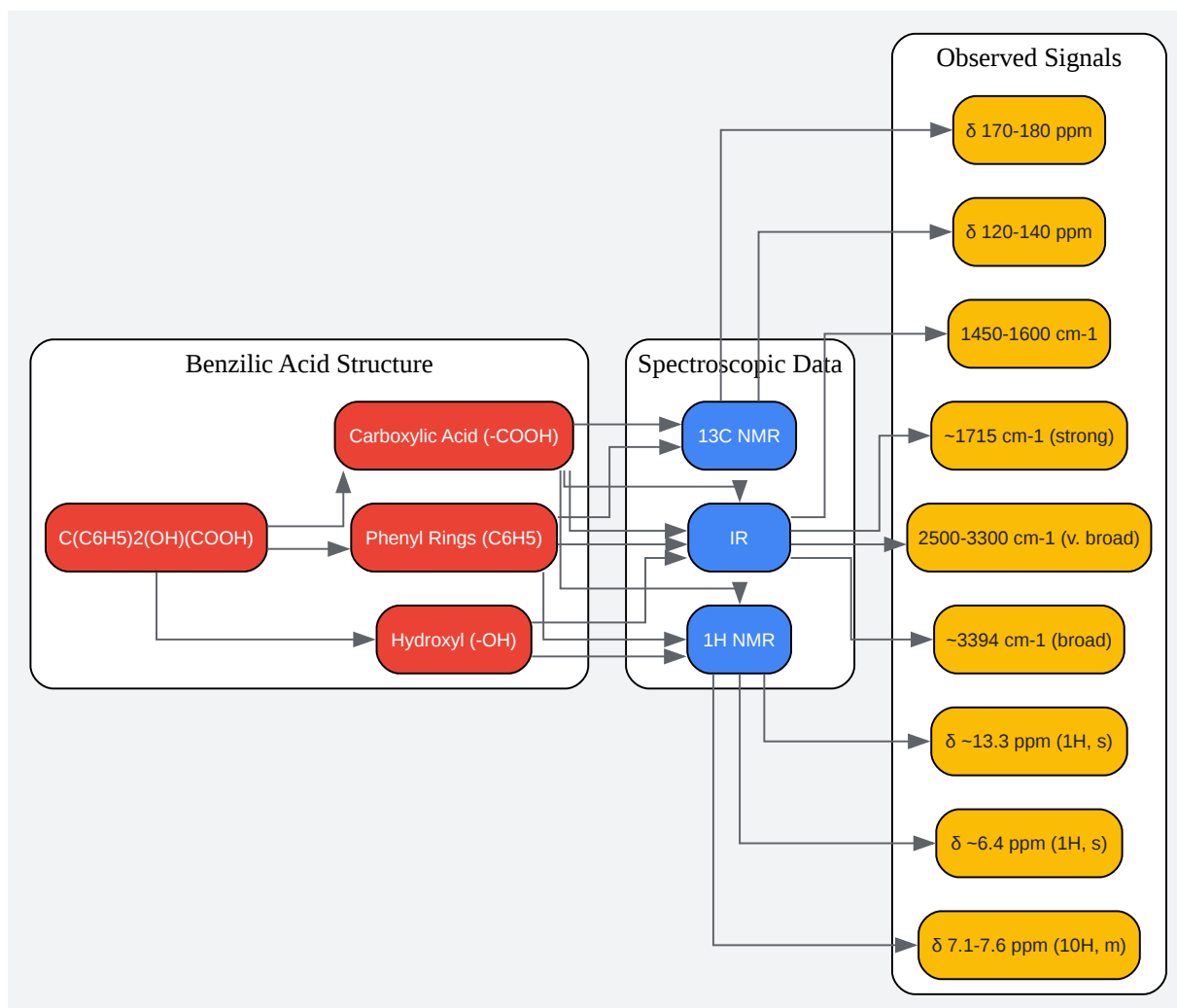
Visualization of Workflows and Data Correlation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the observed spectral data and the molecular structure of **benzilic acid**.



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Caption: Experimental workflow for NMR and IR analysis of **benzoic acid**.



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